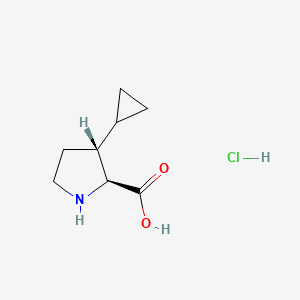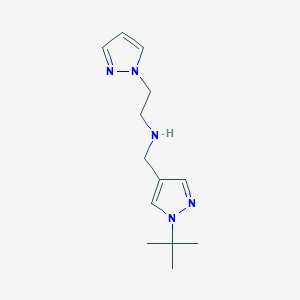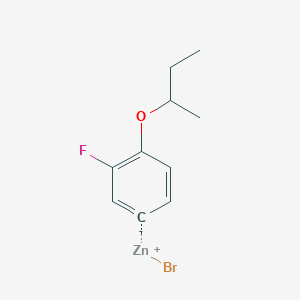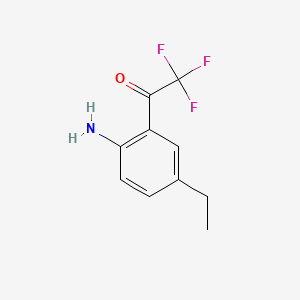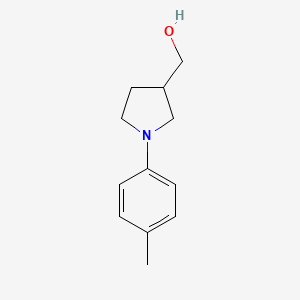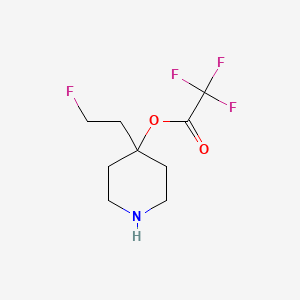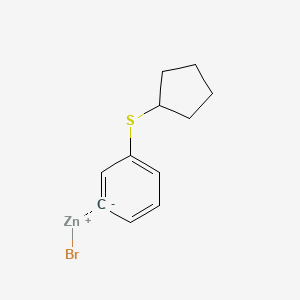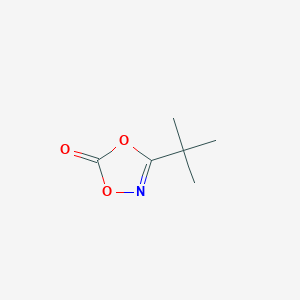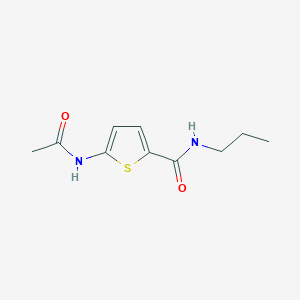
5-acetamido-N-propylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-acetamido-N-propylthiophene-2-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve bulk custom synthesis and procurement processes . The specific conditions and reagents used in industrial settings can vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetamido-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Aplicaciones Científicas De Investigación
5-Acetamido-N-propylthiophene-2-carboxamide has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-acetamido-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to involve modulation of enzyme activity and receptor binding . Further research is needed to elucidate the precise pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid derivatives: These compounds have been studied for their analgesic and anti-inflammatory activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Uniqueness
5-Acetamido-N-propylthiophene-2-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its thiophene ring system contributes to its stability and reactivity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H14N2O2S |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
5-acetamido-N-propylthiophene-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2S/c1-3-6-11-10(14)8-4-5-9(15-8)12-7(2)13/h4-5H,3,6H2,1-2H3,(H,11,14)(H,12,13) |
Clave InChI |
PMOIGWGKVFWQKS-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC=C(S1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


